![molecular formula C15H12Cl2O B14676602 Bis[4-(chloromethyl)phenyl]methanone CAS No. 31315-55-6](/img/structure/B14676602.png)
Bis[4-(chloromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(chloromethyl)phenyl]methanone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of benzophenone, where two chloromethyl groups are attached to the para positions of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chloromethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This process uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(chloromethyl)phenyl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
Bis[4-(chloromethyl)phenyl]methanone has several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Bis[4-(chloromethyl)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl)methanone: Similar in structure but lacks the chloromethyl groups.
Bis(4-bromomethylphenyl)methanone: Contains bromomethyl groups instead of chloromethyl groups.
Bis(4-methylphenyl)methanone: Features methyl groups instead of chloromethyl groups.
Uniqueness
Bis[4-(chloromethyl)phenyl]methanone is unique due to the presence of chloromethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
31315-55-6 |
|---|---|
Fórmula molecular |
C15H12Cl2O |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
bis[4-(chloromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H12Cl2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H,9-10H2 |
Clave InChI |
USOTYNRYZSYLTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



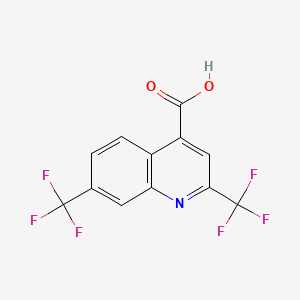
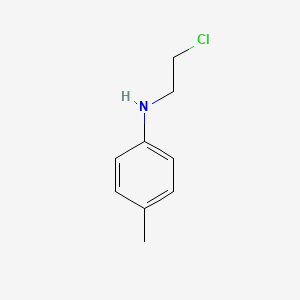
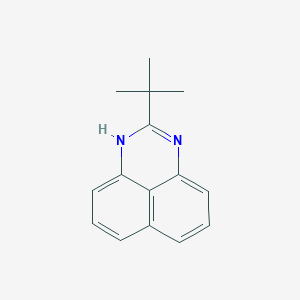
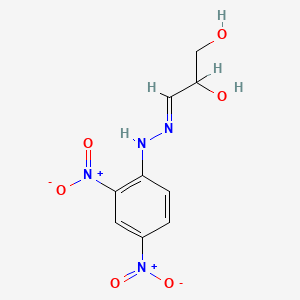
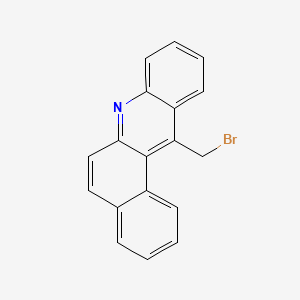
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
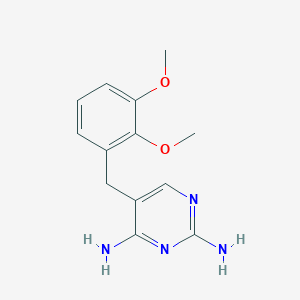
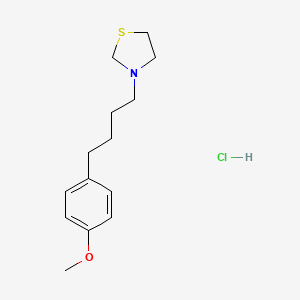
![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
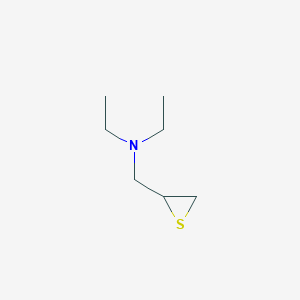
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)

![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
